1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications. The sulfonamide group in this compound adds to its pharmacological significance, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves the introduction of the sulfonamide group to the indole nucleus. One common method is the reaction of indole derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 1H-indole-5-amine with N,N,1,3-tetramethylsulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonamide formation. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups to the indole ring .
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole nucleus can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-sulfonamide: Another indole derivative with a sulfonamide group at the 3-position.
1H-Indole-5-carboxamide: A compound with a carboxamide group at the 5-position of the indole ring.
1H-Indole-2-sulfonamide: An indole derivative with a sulfonamide group at the 2-position.
Uniqueness: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is unique due to the specific positioning of the sulfonamide group and the presence of multiple methyl groups. This structural configuration can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
120729-98-8 |
---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
N,N,1,3-tetramethylindole-5-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |
InChI-Schlüssel |
QBZHGDVNLAQFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.